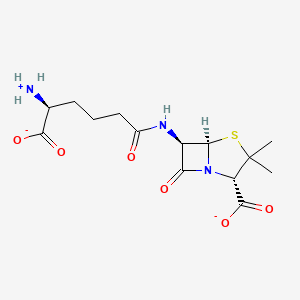

isopenicillin N(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N3O6S- |

|---|---|

Molecular Weight |

358.39 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(5S)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8+,9-,11+/m0/s1 |

InChI Key |

MIFYHUACUWQUKT-GTQWGBSQSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |

Origin of Product |

United States |

Isopenicillin N Synthase Ipns : the Central Enzyme Catalyzing Isopenicillin N Formation

Enzymological Characterization of Isopenicillin N Synthase

The precise function and catalytic power of IPNS are defined by its specific classification, substrate requirements, and reliance on essential co-substrates.

Classification and Nomenclature of IPNS (EC 1.21.3.1)

Isopenicillin N synthase is systematically classified under the Enzyme Commission (EC) number EC 1.21.3.1 . wikipedia.orgexpasy.orgenzymes.me.uk This classification places it within the oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. nih.gov The enzyme is also commonly referred to as isopenicillin N synthetase. wikipedia.orgnih.gov

Table 1: Enzyme Classification of Isopenicillin N Synthase

| Classification Level | Code/Name | Description |

| Class | 1 | Oxidoreductases |

| Subclass | 21 | Acting on X-H and Y-H to form an X-Y bond |

| Sub-subclass | 3 | With oxygen as oxidant |

| Serial Number | 1 | Isopenicillin N synthase |

| Systematic Name | N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine:oxygen oxidoreductase (cyclizing) enzymes.me.uk |

Substrate Specificity and Co-substrate Requirements for IPNS

The catalytic activity of IPNS is highly dependent on its specific substrate and the presence of critical co-substrates that participate directly in the enzymatic reaction.

The natural and primary substrate for Isopenicillin N Synthase is the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine, commonly abbreviated as ACV. wikipedia.orgnih.gov IPNS exhibits a high degree of specificity for this substrate. While a variety of substitutions at the amino and carboxyl ends of the tripeptide can still result in some level of β-lactam formation, none are as efficient as the natural ACV substrate. nih.gov Modifications to the central L-cysteine residue typically result in tripeptides that cannot serve as substrates. nih.govuniprot.org Furthermore, altering the terminal D-valine residue to an aromatic or highly electronegative amino acid can eliminate substrate activity and may even create an inhibitor of the enzyme. nih.govuniprot.org

The catalytic cycle of IPNS is critically dependent on two co-substrates: molecular oxygen (O2) and a non-heme ferrous iron (Fe(II)) cofactor. ebi.ac.uknih.gov The Fe(II) ion is situated in the enzyme's active site, coordinated by conserved histidine and aspartate residues. wikipedia.org This iron center is essential for binding both the ACV substrate and dioxygen. nih.govnih.gov IPNS utilizes one molecule of O2 to perform a four-electron oxidation of the ACV substrate, leading to the formation of isopenicillin N and two molecules of water. ebi.ac.uknih.govnih.gov This process is unusual for a non-heme iron enzyme, as most catalyze oxygenation reactions, whereas IPNS functions as an oxidase, incorporating no oxygen atoms into the final product. nih.gov

Mechanistic Elucidation: Reaction Cascade and Catalytic Intermediates in IPNS

The conversion of ACV to isopenicillin N is a remarkable feat of biocatalysis, involving a complex reaction cascade with several key intermediates. The enzyme masterfully orchestrates the formation of two rings—the β-lactam and the thiazolidine (B150603)—in a single, concerted process. nih.gov

Proposed Reaction Mechanism for Bicyclic Ring Formation

The reaction mechanism of IPNS involves a series of coordinated steps initiated by the binding of the substrate and co-substrates to the enzyme's active site. nih.gov

Substrate Binding: The process begins with the ligation of the ACV substrate to the Fe(II) center in the active site via its cysteinyl sulfur atom. ebi.ac.uknih.gov This binding displaces water molecules and creates a vacant coordination site on the iron for dioxygen to bind. wikipedia.orgnih.gov

Oxygen Binding and Activation: Molecular oxygen binds to the Fe(II) center, leading to the formation of a reactive Fe(III)-superoxo species. researchgate.netnih.gov This intermediate is responsible for the first C-H bond cleavage. acs.org

β-Lactam Ring Formation: The Fe(III)-superoxo intermediate abstracts a hydrogen atom from the β-carbon of the ACV's cysteine residue. nih.gov This initiates the closure of the four-membered β-lactam ring. This first oxidative cyclization is thought to proceed via a highly reactive iron(IV)-oxo (ferryl) intermediate, which is formed after the cleavage of the O-O bond. ebi.ac.ukresearchgate.net The formation of this ferryl species is a critical step, enabling the subsequent powerful oxidation reactions. nih.gov

Thiazolidine Ring Closure: The potent Fe(IV)-oxo intermediate then abstracts a hydrogen atom from the β-carbon of the valine residue. wikipedia.org This leads to the formation of a radical which subsequently attacks the thiolate sulfur atom, closing the five-membered thiazolidine ring and completing the bicyclic penicillin core. wikipedia.org

Product Release: Following the formation of the second ring, the isopenicillin N product is released, and the enzyme's active site is regenerated to its Fe(II) state, ready for another catalytic cycle. ebi.ac.uk

This intricate, stepwise radical mechanism, guided by the enzyme's structure, ensures the high stereospecificity of the final isopenicillin N product. nih.govrsc.org

Table 2: Key Catalytic Intermediates in the IPNS Reaction

| Intermediate | Description | Role in the Reaction |

| Fe(II)-ACV-O2 Complex | The initial complex formed after the binding of ACV and molecular oxygen to the iron center. | Precursor to the first reactive oxygen species. |

| Fe(III)-superoxo | A high-spin iron(III) species complexed with a superoxide radical. | Responsible for the initial hydrogen abstraction from the cysteine residue, initiating β-lactam ring closure. acs.org |

| Fe(IV)-oxo (Ferryl) | A highly reactive high-spin iron(IV)-oxo species. | Formed after O-O bond cleavage, it abstracts a hydrogen from the valine residue, leading to thiazolidine ring closure. ebi.ac.ukresearchgate.netacs.org |

Role of Iron-Oxygen Species in IPNS Catalysis

Isopenicillin N Synthase (IPNS) is a non-heme iron-dependent oxidase that catalyzes the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into the bicyclic product, isopenicillin N. nih.gov This remarkable transformation involves the removal of four hydrogen atoms from the substrate with the concurrent reduction of one molecule of dioxygen (O2) to two molecules of water. nih.gov The catalysis is critically dependent on a series of highly reactive iron-oxygen species generated at the enzyme's active site. The reaction is initiated by the binding of the ACV substrate to the ferrous iron (Fe(II)) center, which then allows for the coordination of dioxygen. nih.gov This interaction triggers a cascade of electronic rearrangements, leading to the formation of potent oxidizing intermediates, including Fe(III)-superoxo and Fe(IV)-oxo species. researchgate.net These intermediates are responsible for the sequential abstraction of hydrogen atoms from the substrate, which drives the two ring-closure events that form the characteristic β-lactam and thiazolidine rings of the penicillin core. acs.org

Fe(II)-Dioxygen Interaction and Superoxide Formation

The catalytic cycle of Isopenicillin N Synthase (IPNS) commences with the binding of the tripeptide substrate, ACV, to the Fe(II) center in the active site. This binding, specifically through the thiolate group of the cysteine residue, displaces coordinated water molecules and creates a vacant site for dioxygen to bind. nih.gov The ligation of the electron-rich thiolate to the iron center lowers the Fe(II)/Fe(III) redox potential, making the iron more susceptible to oxidation and thereby facilitating its reaction with O2. ebi.ac.ukwikipedia.org

Dioxygen binds to the Fe(II) center, forming an Fe(II)-O2 complex. nih.gov This initial complex is transient and rapidly undergoes an internal electron transfer from the ferrous iron to the bound dioxygen. nih.gov This process results in the formation of a key intermediate: an iron(III)-superoxo species (Fe(III)-O2•−). nih.govacs.org This species is characterized by a ferric iron center antiferromagnetically coupled to a superoxide radical anion. acs.org The formation of this Fe(III)-superoxo intermediate is the first crucial step in oxygen activation, transforming relatively unreactive triplet O2 into a potent oxidizing agent capable of initiating the catalytic cascade. researchgate.net Spectroscopic studies on synthetic model compounds have provided significant insights into the properties of such thiolate-ligated iron-superoxo intermediates, corroborating their proposed role in the IPNS mechanism. acs.orgnih.gov

Fe(III)-Superoxo and Fe(IV)-Oxo Intermediates

Following the formation of the initial Fe(III)-superoxo complex, the catalytic cycle of IPNS proceeds through at least two distinct high-valent iron-oxygen intermediates that are responsible for the two C-H bond cleavage events. acs.org

The first of these is the Fe(III)-superoxo ([Fe(III)-O2•−]) intermediate . This species has been identified as the oxidant responsible for the first hydrogen atom abstraction from the C-3 hydrogen of the cysteine residue of the ACV substrate. acs.orgresearchgate.net The existence of this intermediate has been supported by transient-state kinetic and spectroscopic methods, which have successfully trapped and characterized it. acs.org Computational and experimental studies on model complexes have further validated the capability of Fe(III)-superoxo species to cleave strong C-H bonds, a critical step for initiating the first ring closure. acs.org

After the first hydrogen abstraction and the subsequent formation of the β-lactam ring, the hydroperoxo (Fe(III)-OOH) species formed undergoes O-O bond cleavage, releasing a water molecule and generating a highly reactive Fe(IV)-oxo ([Fe(IV)=O]) intermediate , also known as a ferryl species. researchgate.netacs.org This powerful oxidant is responsible for the second hydrogen atom abstraction, this time from the C-3 hydrogen of the valine residue. acs.org The high-spin Fe(IV)-oxo intermediate has also been observed spectroscopically, confirming its role in the later stages of the IPNS catalytic cycle. researchgate.netacs.org The generation of this ferryl species represents the pinnacle of oxygen activation within the enzyme, providing the strong oxidizing power necessary to complete the formation of the bicyclic penicillin core. nih.gov

Hydrogen Atom Transfer Steps and Regioselectivity

The formation of isopenicillin N from the linear ACV peptide is driven by two key hydrogen atom transfer (HAT) events, each catalyzed by a specific iron-oxygen intermediate. acs.org The enzyme exhibits remarkable regioselectivity, precisely abstracting specific hydrogens to ensure the correct formation of the bicyclic ring system.

The first HAT step involves the abstraction of the pro-S hydrogen atom from the β-carbon (C-3) of the cysteinyl residue. acs.orgebi.ac.uk This action is carried out by the Fe(III)-superoxo intermediate. acs.org The abstraction of this specific hydrogen atom is crucial as it initiates the formation of a thioaldehyde intermediate, which is a precursor to the first cyclization event. ebi.ac.uk

The second HAT step occurs after the closure of the β-lactam ring. The potent Fe(IV)-oxo intermediate abstracts a hydrogen atom from the β-carbon (C-3) of the D-valinyl residue. acs.orgwikipedia.org This second abstraction generates a substrate radical that is perfectly positioned to attack the sulfur atom of the cysteine residue, leading to the closure of the five-membered thiazolidine ring.

The high regioselectivity of these HAT steps is governed by the precise positioning of the ACV substrate within the enzyme's active site. nih.gov The crystal structure of the IPNS-Fe(II)-ACV complex shows how the substrate is held in a specific conformation that presents the target C-H bonds to the iron-oxygen species for abstraction, while shielding other, non-target hydrogens. nih.gov This structural constraint ensures that the hydrogen abstractions and subsequent radical reactions proceed in a controlled manner to yield the correct product.

β-Lactam and Thiazolidine Ring Closure Events

The catalytic process of Isopenicillin N Synthase (IPNS) culminates in two sequential ring closure events that form the defining bicyclic core of isopenicillin N. acs.org

β-Lactam Ring Closure: The first cyclization follows the initial hydrogen atom abstraction from the cysteinyl residue by the Fe(III)-superoxo intermediate. acs.orgwikipedia.org This abstraction generates a carbon-centered radical on the cysteine, which is proposed to lead to the formation of a thioaldehyde. ebi.ac.uk The subsequent deprotonation of the cysteinyl amide nitrogen yields an anion that performs a nucleophilic attack on the thioaldehyde carbon. wikipedia.org This intramolecular reaction results in the formation of the strained, four-membered β-lactam ring, a hallmark of all penicillin antibiotics. wikipedia.org This initial cyclization produces a monocyclic intermediate bound to the iron center. nih.gov

Thiazolidine Ring Closure: Following the formation of the β-lactam ring, the Fe(IV)-oxo intermediate abstracts a hydrogen atom from the C-3 of the valine residue. acs.org This creates a radical on the valine side chain. This radical then attacks the sulfur atom of the cysteine residue in the monocyclic intermediate. wikipedia.org This second intramolecular cyclization forges the C-S bond, completing the five-membered thiazolidine ring. wikipedia.org This final step yields the bicyclic isopenicillin N product and reduces the iron center back to its initial Fe(II) state, allowing the enzyme to begin another catalytic cycle. researchgate.net

Computational and Quantum Mechanical Studies of IPNS Mechanism

Computational and quantum mechanical (QM) studies have been instrumental in elucidating the intricate mechanism of Isopenicillin N Synthase (IPNS), providing insights into the structures of transient intermediates and the energetics of the reaction pathway that are often inaccessible through experimental methods alone. researchgate.netnih.gov

These theoretical investigations have supported the proposed sequence of events, including the nature of the key iron-oxygen intermediates. acs.org Density functional theory (DFT) calculations have been used to model the electronic structures of the Fe(III)-superoxo and Fe(IV)-oxo species, confirming their viability as the primary oxidants in the catalytic cycle. acs.org These studies have helped to rationalize how the enzyme generates such powerful oxidizing species from relatively inert dioxygen.

Furthermore, quantum mechanical/molecular mechanical (QM/MM) calculations have provided a detailed picture of the hydrogen atom transfer (HAT) steps. researchgate.net By treating the active site quantum mechanically and the surrounding protein matrix with classical mechanics, researchers can model the reaction within the context of the enzyme environment. These simulations have been used to calculate the energy barriers for the C-H bond cleavages and the subsequent ring closures, corroborating the proposed stepwise mechanism involving the initial formation of the β-lactam ring followed by the thiazolidine ring. acs.org The computational results align well with experimental data, including kinetic isotope effects, lending strong support to the mechanistic hypothesis derived from spectroscopic and crystallographic studies. acs.org

Structural Biology of Isopenicillin N Synthase

The three-dimensional structure of Isopenicillin N Synthase (IPNS) has been extensively studied, primarily through X-ray crystallography, providing profound insights into its catalytic mechanism. nih.gov The enzyme adopts a compact globular structure characterized by a "jelly-roll" motif, which consists of two antiparallel β-sheets. nih.govovid.com This structural fold is conserved among members of a broader family of 2-oxo-acid-dependent oxygenases. nih.gov

The active site is located in a deeply buried cavity within the core of the jelly-roll structure, lined predominantly by hydrophobic residues. ovid.com At the heart of the active site lies a single, non-heme iron atom, which is essential for catalysis. In the resting state of the enzyme, this iron ion is coordinated by a conserved 2-His-1-carboxylate facial triad, comprising the side chains of two histidine residues and one aspartate residue. ovid.com A glutamine residue and two water molecules typically complete the iron's octahedral coordination sphere. wikipedia.orgovid.com

Crystallographic studies of IPNS complexed with its substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), have been particularly revealing. nih.gov These structures show that upon substrate binding, the cysteinyl thiolate of ACV directly coordinates to the iron center, displacing the glutamine ligand and one of the water molecules. nih.govwikipedia.org This binding event positions the ACV substrate in a specific, constrained conformation ideal for catalysis. The structure of the enzyme-substrate complex clearly illustrates how the cysteinyl and valinyl C-H bonds, which are sequentially broken during the reaction, are oriented towards the iron center where the reactive iron-oxygen species are generated. nih.gov

Interactive Data Table: Key Residues in the IPNS Active Site

| Residue | Role in Catalysis |

|---|---|

| His214 | Coordinates the active site iron (part of the 2-His-1-carboxylate triad) |

| Asp216 | Coordinates the active site iron (part of the 2-His-1-carboxylate triad) |

| His270 | Coordinates the active site iron (part of the 2-His-1-carboxylate triad) |

| Gln330 | A labile ligand displaced by the substrate upon binding |

| ACV Cysteine Thiolate | Binds directly to the iron, initiating the catalytic cycle |

Overall Protein Architecture and Conformational Features (e.g., Jelly-Roll Motif)

The three-dimensional structure of IPNS reveals a core fold known as a distorted double-stranded β-helix (DSBH), commonly referred to as a "jelly-roll" motif. nih.govresearchgate.netnih.gov This structural motif is a characteristic feature of the 2-oxoglutarate (2OG) oxygenase structural superfamily, to which IPNS belongs. nih.govwikipedia.org The DSBH core is comprised of eight β-strands arranged into two four-stranded antiparallel β-sheets, forming a distorted β-sandwich. This scaffold provides the framework for the active site. researchgate.net The remainder of the IPNS structure consists of additional β-strands and ten α-helices, which are located on the exterior of the DSBH core. nih.govresearchgate.net Among these, helices α3, α4, α6, α9, and α10 are situated, at least in part, on the protein's exterior. nih.gov

Active Site Characterization and Ligand Coordination Environment

The active site of IPNS is uniquely buried within the jelly-roll motif and is lined with hydrophobic residues. nih.gov This environment is crucial for orchestrating the complex cyclization reaction.

At the heart of the active site lies a single ferrous iron (Fe(II)) atom, which is essential for catalysis. In the resting state of the enzyme, this iron ion is coordinated by a highly conserved 2-His-1-carboxylate facial triad, a motif common to many non-heme iron oxygenases. wikipedia.orgresearchgate.net In IPNS from Aspergillus nidulans, these residues are two histidine residues (His214 and His270) and one aspartate residue (Asp216). researchgate.net The coordination sphere of the iron is completed by the side-chain of a glutamine residue (Gln330) and two water molecules. wikipedia.orgresearchgate.net

| Coordinating Residue | Atom |

| Histidine 214 | Imidazole Nitrogen |

| Aspartate 216 | Carboxylate Oxygen |

| Histidine 270 | Imidazole Nitrogen |

| Glutamine 330 | Side-chain Oxygen |

Upon binding of the substrate, ACV, a significant conformational rearrangement occurs within the active site. The Gln330 residue and one of the iron-coordinating water molecules are displaced. researchgate.net This displacement triggers a conformational change in the C-terminal region of the enzyme (residues Asn326-Thr331). researchgate.net The cysteinyl thiol group of the ACV substrate then coordinates to the iron, which is thought to lower the redox potential of the Fe(II)/Fe(III) couple, thereby facilitating the binding of dioxygen.

Studies with substrate analogues have provided further insights into the binding modes within the active site. For instance, with the analogue δ-(L-α-aminoadipoyl)-L-cysteinyl-D-methionine (ACM), the sulfur atom of the methionine thioether was found to coordinate to the iron in the position where oxygen would normally bind, at a distance of 2.57 Å. ox.ac.uk In this complex, the cysteinyl thiolate sulfur is positioned 2.36 Å from the iron. ox.ac.uk IPNS is known to process a variety of substrate analogues where the valine residue is substituted, particularly with other hydrocarbon sidechains, although it is less tolerant of polar functionalities in this position. ox.ac.ukresearchgate.net

Protein Dynamics and Conformational Changes during IPNS Catalysis

Enzymatic catalysis is an inherently dynamic process, and IPNS is no exception. ufl.edu Significant conformational changes occur throughout the catalytic cycle, which are crucial for substrate binding, catalysis, and product release. nih.govacs.org The binding of dioxygen (O2) to the IPNS-Fe(II)-ACV complex is a key trigger for substantial conformational changes that propagate from the active site to structurally remote regions of the enzyme. nih.gov

Specifically, the binding of O2, or its analogue nitric oxide (NO), induces unexpected conformational changes in α-helices located on the protein surface, most notably α3 and α10. nih.gov Spectroscopic and crystallographic studies have revealed that these helices become more conformationally flexible upon ligand binding. nih.gov The C-terminal region, which includes α10, is implicated in both ACV substrate binding and the release of the IPN product. nih.gov The conformational dynamics of α3 are directly linked to the binding of O2. nih.gov These dynamic motions are believed to be essential for regulating the conformations of reactive intermediates during the conversion of ACV to IPN. nih.gov

| Catalytic Event | Observed Conformational Change | Affected Structural Elements |

| Substrate (ACV) Binding | Displacement of Gln330 and a water molecule | C-terminal region (Asn326-Thr331) |

| Dioxygen (O2) Binding | Increased conformational flexibility | α-helices α3 and α10 |

Advanced Spectroscopic and Crystallographic Investigations (e.g., Time-Resolved Crystallography)

The intricate mechanism and transient intermediates of the IPNS-catalyzed reaction have been elucidated through the application of advanced biophysical techniques. Time-resolved serial femtosecond crystallography (tr-SFX) using X-ray free-electron lasers (XFELs) has been particularly instrumental. nih.goviucr.org This "molecular movie" approach allows for the structural characterization of fleeting intermediates during the reaction in crystallo. nih.gov

Through tr-SFX, researchers have been able to observe the reaction of IPNS-Fe-ACV crystals with O2, leading to the identification of an Fe(III) superoxide intermediate. nih.govnih.gov These studies have also provided direct evidence for the O2-binding-induced conformational changes, including shifts in the substrate ACV and alterations in the active site volume. nih.govnih.gov The femtosecond X-ray pulses of XFELs are crucial for obtaining structural information before the radiation can damage the sensitive metal center of the active site. iucr.org Complementary techniques such as X-ray emission spectroscopy (XES) have been used in conjunction with tr-SFX to monitor changes in the electronic structure of the active site iron ion during catalysis. iucr.org Furthermore, 19F NMR and electron paramagnetic resonance (EPR) spectroscopy have been employed to study the solution-state dynamics of IPNS, confirming the conformational changes in helices α3 and α10 that were observed in the crystalline state. nih.gov

Comparative Enzymology and Functional Diversity within the IPNS-like Superfamily

IPNS is a member of the Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase structural superfamily, which itself is part of the larger cupin superfamily. nih.govwikipedia.orgnih.gov The cupin superfamily is named for its conserved β-barrel fold ("cupa" is Latin for a small barrel) and is one of the most functionally diverse protein superfamilies known. nih.gov Members of this superfamily are found across all domains of life and catalyze a vast array of biochemical reactions. nih.govplos.org

While IPNS utilizes a linear tripeptide as its substrate, other members of the 2OG oxygenase superfamily act on a wide variety of substrates, including proteins, nucleic acids, and small molecules. nih.gov These enzymes are involved in critical biological processes such as collagen biosynthesis, lipid metabolism, DNA repair, and signaling. nih.gov Despite the diversity in their substrates and functions, these enzymes share the conserved jelly-roll structural motif and the 2-His-1-carboxylate iron-binding triad. nih.govwikipedia.org The functional diversity within this superfamily is a testament to how a conserved structural scaffold can be adapted through evolution to perform a wide range of catalytic functions. nih.gov This is often achieved through variations in the residues lining the active site, the incorporation of additional domains, and differences in protein dynamics. nih.gov

Compound Names

| Abbreviation | Full Name |

| ACV | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine |

| IPN | Isopenicillin N |

| ACM | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-methionine |

| 2OG | 2-oxoglutarate |

| NO | Nitric Oxide |

| O2 | Dioxygen |

Homologies with 2-Oxoglutarate-Dependent Dioxygenases

The core structure of IPNS is characterized by a double-stranded β-helix (DSBH) fold, often referred to as a "jelly-roll" motif. nih.gov This structural scaffold is a hallmark of the 2-ODD superfamily and is crucial for creating the active site environment. jianhaidulab.comresearchgate.net Within this fold, IPNS contains a highly conserved facial triad of amino acid residues that coordinate a single ferrous iron atom. This triad consists of two histidine residues and one aspartate residue (HXD...H), which is a signature motif for the 2-ODD family. researchgate.net This iron center is the site of dioxygen binding and activation, which is essential for the catalytic activity of both IPNS and 2-ODDs.

The homology extends to other enzymes within the β-lactam biosynthesis pathway. For instance, deacetoxycephalosporin C synthase (DAOCS), which catalyzes a later step in cephalosporin (B10832234) production, is also a member of the 2-ODD superfamily and shares the DSBH fold and the iron-coordinating facial triad with IPNS. scispace.commdpi.com While IPNS performs a cyclization, DAOCS catalyzes a ring expansion reaction, demonstrating how a conserved structural framework can be adapted to perform different chemical transformations. mdpi.com

| Feature | Isopenicillin N Synthase (IPNS) | Typical 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) |

|---|---|---|

| Core Structural Motif | Double-stranded β-helix ('jelly-roll') | Double-stranded β-helix ('jelly-roll') |

| Active Site Metal | Non-heme Fe(II) | Non-heme Fe(II) |

| Metal Coordinating Residues | Conserved 2-His-1-carboxylate facial triad | Conserved 2-His-1-carboxylate facial triad |

| Co-substrate Requirement | O₂ | O₂ and 2-Oxoglutarate |

| Primary Function in β-Lactam Synthesis | Bicyclic ring formation (cyclization) | Ring expansion, hydroxylation, desaturation, epimerization |

Evolutionary Relationships and Functional Diversification of Related Enzymes

The evolutionary history of IPNS is complex and provides a fascinating case study in the evolution of metabolic pathways, including strong evidence for horizontal gene transfer (HGT). scispace.comgsartor.org The high degree of sequence similarity of IPNS genes between distantly related organisms, such as bacteria and fungi, suggests that a vertical descent from a common ancestor is unlikely. ebi.ac.ukscispace.com Phylogenetic analyses comparing the evolutionary distances of IPNS genes with those of conserved genes like 5S rRNA strongly support the hypothesis that the IPNS gene was transferred from bacteria to fungi. jianhaidulab.comgsartor.org

The broader 2-ODD superfamily, to which IPNS belongs, is ancient and widespread, with members found in bacteria, fungi, plants, and animals, where they participate in a vast array of metabolic processes. nih.gov This superfamily has undergone extensive functional diversification, with enzymes catalyzing a wide range of oxidative reactions, including hydroxylations, demethylations, desaturations, and ring formations. jianhaidulab.comresearchgate.net

Within the context of β-lactam antibiotic biosynthesis, this functional diversification is clearly illustrated. Following the action of IPNS, subsequent enzymes in the pathway, which are also members of the 2-ODD superfamily, modify the isopenicillin N core to generate a diverse array of penicillins and cephalosporins. For example:

Deacetoxycephalosporin C synthase (DAOCS) and Deacetylcephalosporin C synthase (DACS) are 2-ODD enzymes that catalyze the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of cephalosporins. mdpi.com

Clavaminate synthase (CAS) , involved in the biosynthesis of the β-lactamase inhibitor clavulanic acid, is another related 2-ODD that can catalyze hydroxylation, desaturation, and oxidative cyclization reactions. mdpi.com

The evolution of these varied functionalities from a common ancestral scaffold is thought to have been facilitated by the inherent catalytic promiscuity of enzymes. nih.gov Minor changes in the active site can alter substrate specificity and the type of reaction catalyzed, allowing for the evolution of new enzymatic activities. This evolutionary potential has been exploited in laboratory settings through directed evolution studies to alter the substrate range and catalytic properties of IPNS and related enzymes. rug.nl

| Enzyme | Biosynthetic Pathway | Reaction Type | Organism Type |

|---|---|---|---|

| Isopenicillin N Synthase (IPNS) | Penicillins & Cephalosporins | Oxidative Cyclization | Bacteria, Fungi |

| Deacetoxycephalosporin C Synthase (DAOCS) | Cephalosporins | Ring Expansion | Bacteria, Fungi |

| Deacetylcephalosporin C Synthase (DACS) | Cephalosporins | Hydroxylation | Fungi |

| Clavaminate Synthase (CAS) | Clavulanic Acid | Hydroxylation, Desaturation, Oxidative Cyclization | Bacteria |

| Carbapenam Synthetase (CarC) | Carbapenems | Epimerization/Desaturation | Bacteria |

Genetic and Molecular Basis of Isopenicillin N Biosynthesis: Gene Expression and Regulation

Isopenicillin N Synthase Gene (pcbC/ipnA) Structure and Organization

The structural and organizational features of the pcbC/ipnA gene are fundamental to its function and regulation. Its identification and the context of its location within the genome provide crucial insights into its role in β-lactam antibiotic biosynthesis.

The journey to understanding isopenicillin N biosynthesis at a molecular level began with the successful identification and cloning of the gene encoding isopenicillin N synthase. This pivotal achievement was accomplished in various β-lactam producing microorganisms, including fungi like Penicillium chrysogenum and Aspergillus nidulans, and bacteria such as Streptomyces clavuligerus. nih.gov The initial strategies for cloning often involved using heterologous DNA probes from one producing organism to screen genomic libraries of another. For instance, a probe from Cephalosporium acremonium (now Acremonium chrysogenum) was used to identify the corresponding gene in A. nidulans. nih.gov

Subsequent analysis of the cloned gene from S. clavuligerus revealed an open reading frame capable of encoding a protein of 329 amino acids. nih.gov Similarly, the gene from A. nidulans was found to encode a polypeptide of 331 amino acids. nih.gov The identity of these cloned genes was confirmed by expressing them in a host organism, such as Escherichia coli, and demonstrating the enzymatic activity of the resulting protein, which could convert the substrate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N. nih.govoup.com More recently, a functional IPNS gene has even been identified in the genome of an animal, the soil-dwelling collembolan Folsomia candida, suggesting horizontal gene transfer from microorganisms. oup.comnih.govresearchgate.net

Table 1: Characteristics of Cloned Isopenicillin N Synthase (IPNS) Genes from Various Organisms

| Organism | Gene Designation | Encoded Protein Size (Amino Acids) | Cloning Method Highlight | Reference |

|---|---|---|---|---|

| Streptomyces clavuligerus | pcbC | 329 | Screening a genomic DNA library with an oligodeoxynucleotide probe. | nih.gov |

| Aspergillus nidulans | ipnA | 331 | Heterologous hybridization with a Cephalosporium acremonium DNA probe. | nih.gov |

| Lysobacter lactamgenus | pcbC | Not specified | PCR with primers based on consensus sequences, followed by screening a genomic library. | jmb.or.kr |

| Folsomia candida | FcIPNS | Not specified | Identified in the genome, likely through horizontal gene transfer. | nih.govresearchgate.net |

A striking feature of the genes involved in penicillin and cephalosporin (B10832234) biosynthesis is their organization into clusters within the genomes of producing organisms. The pcbC/ipnA gene is consistently found alongside other key genes in this pathway. In filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans, the pcbC gene is clustered with pcbAB (encoding ACV synthetase) and penDE (encoding isopenicillin N acyltransferase). nih.govasm.org This clustering is believed to be crucial for the coordinated regulation of these genes. asm.org

The arrangement within the cluster can vary. In many fungi, the pcbAB and pcbC genes are divergently transcribed, meaning they are located on opposite DNA strands and are transcribed in opposite directions from a shared intergenic region that acts as a bidirectional promoter. asm.orgnih.gov For instance, in the marine fungus Kallichroma tethys, the pcbAB and pcbC open reading frames are separated by a 704-base pair intergenic spacer. nih.gov In contrast, in the bacterium Nocardia lactamdurans, the stop codon of the pcbAB gene is immediately adjacent to the start codon of the pcbC gene, suggesting they may be part of a single transcriptional unit, or operon. researchgate.net This tight linkage and co-location of functionally related genes is a common theme in the biosynthesis of secondary metabolites. asm.org

Transcriptional and Post-Transcriptional Regulation of IPNS Gene Expression

The expression of the pcbC/ipnA gene is a tightly controlled process, ensuring that the production of isopenicillin N occurs at the appropriate time and in response to specific cellular needs and environmental conditions. This regulation occurs at both the transcriptional and post-transcriptional levels.

The initiation of transcription is a key regulatory point and is dictated by the promoter region located upstream of the gene. In many fungal species, the pcbAB and pcbC genes share a bidirectional promoter in the intergenic region. asm.org This region contains specific DNA sequences that serve as binding sites for RNA polymerase and various transcription factors. addgene.org The precise locations where transcription begins, known as transcription start sites (TSS), have been identified in several organisms. nih.govnih.gov For example, in Streptomyces clavuligerus, the TSS for the pcbC transcript was located 91 base pairs upstream of the gene's start codon. nih.gov In some bacteria, like N. lactamdurans, evidence suggests that the pcbC gene may not have its own independent promoter and is instead co-transcribed with the upstream pcbAB gene as part of a polycistronic mRNA. researchgate.net

A complex network of regulatory proteins, known as transcription factors, governs the expression of the IPNS gene. These proteins bind to specific sequences within the promoter region to either activate or repress transcription. In fungi, several regulatory proteins have been identified that interact with the bidirectional promoter of the pcbAB-pcbC genes. asm.org

One notable family of transcription factors implicated in this regulation is the RFX family. In Acremonium chrysogenum, a winged helix transcription factor named CPCR1, which belongs to the RFX family, has been shown to be involved in the regulation of β-lactam biosynthesis. nih.gov RFX proteins are known to play diverse roles in eukaryotes, from regulating the cell cycle to development. nih.govunm.edu CPCR1 was identified through its ability to bind to a specific sequence within the pcbC promoter. nih.gov The human homolog, RFX1, is a well-studied transcription factor with a wide range of target genes, highlighting the broad regulatory potential of this protein family. researchgate.netresearchgate.net The involvement of such regulatory factors underscores the integration of antibiotic biosynthesis with broader cellular processes.

Key factors that have been shown to regulate IPNS gene expression include:

Carbon Source: The type and availability of carbon sources can repress the expression of the pcbC gene. asm.org

Nitrogen Source: Nitrogen availability is another critical signal, with certain nitrogen sources favoring antibiotic production. techscience.com Analysis of the pcbC promoter in Kallichroma tethys revealed binding sites for the nitrogen regulatory protein (NRE), suggesting direct regulation by nitrogen levels. nih.gov

pH: The ambient pH can also modulate gene expression. In A. nidulans, the transcription of the ipnA gene is controlled by the pH regulatory system mediated by the PacC protein. asm.org

Growth Phase: The expression of the pcbC gene is often growth-phase dependent, with transcription typically being detected during the stationary phase of growth. nih.gov

This intricate control allows the producing organism to integrate signals from its environment and metabolic status to fine-tune the biosynthesis of isopenicillin N. asm.orgelifesciences.org

Table 2: Regulatory Factors and Environmental Signals Affecting IPNS Gene Expression

| Regulatory Element | Organism(s) | Mode of Action | Reference |

|---|---|---|---|

| CPCR1 (RFX family) | Acremonium chrysogenum | Transcription factor that binds to the pcbC promoter, involved in regulating β-lactam biosynthesis. | nih.gov |

| PacC | Aspergillus nidulans | Transcription factor that mediates pH regulation of ipnA gene expression. | asm.org |

| Nitrogen Source | General | Availability and type of nitrogen source affects gene expression. NRE binding sites found in some promoters. | nih.govtechscience.com |

| Carbon Source | General | Represses gene expression, linking antibiotic production to primary metabolism. | asm.org |

| Growth Phase | Streptomyces clavuligerus | Transcript detected during the stationary phase of growth. | nih.gov |

Heterologous Expression of IPNS Genes for Research Applications

The study of isopenicillin N synthase (IPNS) and its catalytic mechanism has been significantly advanced by the ability to express the corresponding gene (pcbC or ipnA) in heterologous host organisms. This approach overcomes the limitations of low enzyme yields from native producers and provides a robust platform for protein engineering, structural biology, and the biosynthesis of novel antibiotic compounds. A variety of prokaryotic and eukaryotic expression systems have been successfully employed, each with distinct advantages and challenges.

Expression in Escherichia coli

Escherichia coli remains a primary choice for the heterologous expression of IPNS due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. researchgate.net Genes from various sources, including Penicillium chrysogenum, Streptomyces clavuligerus, Flavobacterium sp., and Cephalosporium acremonium (now Acremonium chrysogenum), have been expressed in E. coli. researchgate.netgoogle.com

A common challenge encountered is the formation of inactive, insoluble inclusion bodies, particularly when expression is carried out at 37°C. researchgate.net For instance, the expression of IPNS genes from Flavobacterium sp. and Streptomyces jumonjinensis using a T7 promoter-based vector resulted in the accumulation of the enzyme as inclusion bodies, constituting up to 22% and 51% of the total cell protein, respectively. researchgate.net However, active enzyme can be recovered from these aggregates through a denaturation and refolding process, often involving agents like 5 M urea (B33335) followed by dialysis or size-exclusion chromatography. researchgate.netnih.gov

Optimization of expression conditions, particularly lowering the cultivation temperature, has proven effective in increasing the yield of soluble, active IPNS. Studies on the S. clavuligerus IPNS showed that reducing the temperature to 20-28°C leads to the production of predominantly soluble and functional enzyme, which can account for approximately 20% of the total soluble protein. nih.gov This high-level production facilitates subsequent purification for detailed biochemical and structural characterization. nih.gov The use of various expression plasmids, such as the pT7 series and pIT337 under the control of the trp promoter, has been instrumental in achieving high yields of recombinant IPNS. asm.orgcore.ac.uk

Expression in Yeast and Fungal Systems

While E. coli is a powerful system, eukaryotic hosts like the methylotrophic yeast Hansenula polymorpha and the filamentous fungus Aspergillus niger offer advantages such as post-translational modifications and potentially more favorable environments for the folding of fungal enzymes.

The P. chrysogenum pcbC gene has been successfully expressed in H. polymorpha. nih.gov A key finding from this research was the temperature sensitivity of the recombinant enzyme's stability and activity. When cultured at its optimal growth temperature of 37°C, the produced IPNS was unstable and inactive. nih.gov However, lowering the cultivation temperature to 25°C or 30°C significantly enhanced the levels of stable, functionally active IPNS, with protein levels at 25°C being comparable to those in high-penicillin-producing strains of P. chrysogenum. nih.govresearchgate.net Immunocytochemistry confirmed that the heterologously expressed IPNS was correctly localized in the cytosol, similar to its location in its native fungal host. nih.gov These findings represent a significant step toward engineering the entire penicillin biosynthetic pathway in a yeast host, which could offer superior fermentation properties compared to filamentous fungi. nih.govresearchgate.net

Aspergillus niger, an industrial workhorse for the production of organic acids and enzymes, is also a promising host for expressing secondary metabolite biosynthetic genes. nih.govresearchgate.net Its capacity for high-level production has been demonstrated for other complex molecules, and established expression systems, such as the tunable Tet-on promoter, are available. nih.govresearchgate.net While detailed reports on IPNS expression are less common than for E. coli, the successful engineering of A. niger for producing other non-ribosomal peptides suggests its high potential for producing functional IPNS and related biosynthetic enzymes. nih.govresearchgate.net

Research Applications of Heterologous Expression

The ability to produce large quantities of active IPNS through heterologous expression has been pivotal for several key research areas:

Structural and Mechanistic Studies: A plentiful supply of purified recombinant IPNS has enabled detailed crystallographic and spectroscopic analyses. researchgate.net These studies have provided profound insights into the enzyme's unique 'jelly-roll' fold, the coordination of the active site iron, and the mechanism of the remarkable four-electron oxidation that forms the bicyclic penicillin nucleus. nih.gov

Biosynthesis of Novel Antibiotics: Recombinant IPNS provides a powerful biocatalytic tool for synthetic biology. By feeding modified tripeptide substrates—analogs of the natural substrate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)—to cell-free extracts or purified recombinant IPNS, researchers can synthesize novel β-lactam compounds that are not produced in nature. google.com This opens avenues for creating new antibiotics with potentially improved properties.

Metabolic Engineering: The expression of IPNS is a cornerstone of efforts to engineer microorganisms for the production of penicillins and cephalosporins. Introducing the pcbC gene, often in conjunction with other genes in the pathway like pcbAB and penDE, into robust industrial hosts could lead to improved production titers and the creation of strains capable of synthesizing specific penicillin variants. asm.org

The table below summarizes key findings from various heterologous expression studies of IPNS.

| Gene Source | Host Organism | Expression System/Vector | Key Findings & Research Applications |

| Streptomyces clavuligerus | Escherichia coli | pT7 plasmids, pET24d, pTrc99A | High-level expression, often as inclusion bodies at 37°C. Soluble, active enzyme (20% of soluble protein) produced at 20°C. Used for purification, characterization, and mechanistic studies. nih.govasm.org |

| Flavobacterium sp. | Escherichia coli | T7 promoter-based vector | Expression resulted in IPNS as ~22% of total cell protein, mostly in inclusion bodies. Active enzyme recovered by refolding. researchgate.net |

| Cephalosporium acremonium | Escherichia coli | pIT337 (trp promoter) | Expression levels reached ~9% of total cell protein. Provided an efficient source of active enzyme for in vitro synthesis of isopenicillin N and novel antibiotics. google.comcore.ac.uk |

| Penicillium chrysogenum | Hansenula polymorpha | Inducible promoter | Functionally active IPNS produced at lower temperatures (25-30°C). A step towards engineering the entire penicillin pathway in yeast. nih.govresearchgate.net |

| Folsomia candida | Escherichia coli | Not specified | Recombinant expression confirmed the functional activity of an IPNS gene discovered in an animal genome, suggesting horizontal gene transfer. oup.com |

| Penicillium chrysogenum | Penicillium chrysogenum | Regulated phoA promoter | A homologous expression system demonstrating regulated production. Useful for studying gene regulation within the native producer. nih.gov |

| Aspergillus nidulans | Aspergillus niger | Tet-on promoter (conceptual) | A. niger is a proven superior host for other complex secondary metabolites, suggesting high potential for IPNS expression and production of novel compounds. nih.govresearchgate.net |

Isopenicillin N As a Biosynthetic Hub: Downstream Enzymatic Transformations

Epimerization of Isopenicillin N to Penicillin N

The conversion of isopenicillin N to its stereoisomer, penicillin N, is the committed step in the biosynthetic pathways of all cephalosporins and cephamycins. This epimerization is essential because the subsequent enzyme in the cephalosporin (B10832234) pathway, deacetoxycephalosporin C synthase (DAOCS), exclusively recognizes penicillin N as its substrate. oup.comontosight.ai The enzymatic machinery responsible for this conversion differs significantly between prokaryotic bacteria and eukaryotic fungi.

In cephalosporin-producing fungi, such as Acremonium chrysogenum, the epimerization of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration of penicillin N is a complex, two-step process. nih.govwikipedia.org This reaction is catalyzed by a two-component epimerase system encoded by the linked genes cefD1 and cefD2. uniprot.orgnih.gov

CefD1 (Isopenicillin N-CoA Synthetase/Ligase): The first enzyme, CefD1, functions as an isopenicillin N-CoA ligase. It activates the isopenicillin N molecule by attaching a coenzyme A (CoA) thioester to the carboxyl group of the α-aminoadipyl side chain. This activation is a prerequisite for the subsequent epimerization step. uniprot.org

CefD2 (Isopenicillin N-CoA Epimerase): The second enzyme, CefD2, is an isopenicillin N-CoA epimerase. wikipedia.orguniprot.org It acts on the CoA-activated intermediate generated by CefD1, catalyzing the inversion of the stereochemistry at the α-carbon of the aminoadipyl side chain from the L- to the D-configuration. Following the epimerization, the CoA molecule is released, yielding penicillin N.

This two-component system is distinct from the mechanism found in bacteria like Streptomyces clavuligerus, which utilize a single, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme known as isopenicillin N epimerase (IPNE), encoded by a single cefD gene, to directly convert IPN to penicillin N without a CoA-activated intermediate. core.ac.ukresearchgate.net

The fungal epimerization mechanism relies on the chemical properties of the thioester linkage introduced by CefD1. The process can be summarized as follows:

Activation: CefD1 catalyzes the ATP-dependent formation of an isopenicillin N-CoA thioester. This reaction increases the acidity of the α-proton on the aminoadipyl side chain.

Epimerization: CefD2 facilitates the removal of this now-acidic α-proton, leading to the formation of a planar carbanion or enolate intermediate. uniprot.org The proton is then added back to the opposite face of the planar intermediate, resulting in the inversion of the stereocenter from L to D.

Release: The CoA moiety is subsequently hydrolyzed, releasing the final product, penicillin N.

Interactive Table: Fungal Isopenicillin N Epimerase System

| Gene | Enzyme Name | Function | Cofactor/Substrate | Product |

| cefD1 | Isopenicillin N-CoA Synthetase | Activates IPN by attaching Coenzyme A | ATP, Coenzyme A | Isopenicillin N-CoA |

| cefD2 | Isopenicillin N-CoA Epimerase | Epimerizes the L-α-aminoadipyl side chain | Isopenicillin N-CoA | Penicillin N-CoA |

Acyl Transfer for the Synthesis of Hydrophobic Penicillins

In fungi that produce hydrophobic penicillins, such as Penicillium chrysogenum, isopenicillin N is directed down a different metabolic route. This pathway involves the substitution of the hydrophilic L-α-aminoadipyl side chain with a hydrophobic acyl group, a reaction catalyzed by the enzyme isopenicillin N acyltransferase. unileon.es

Isopenicillin N acyltransferase (IAT), encoded by the penDE or aatA gene, is the terminal enzyme in the biosynthesis of penicillins like penicillin G and penicillin V. nih.govuniprot.org Its primary catalytic function is to exchange the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain that is delivered in the form of an activated acyl-coenzyme A (acyl-CoA) molecule. ontosight.aiwikipedia.org For example, using phenylacetyl-CoA as the donor results in the synthesis of penicillin G. uniprot.org

This crucial enzymatic step is responsible for converting the relatively weak antibiotic IPN into the highly potent hydrophobic penicillins. unileon.es

IAT exhibits a degree of substrate flexibility that has been pivotal for the production of various types of penicillin. The enzyme's active site can accommodate a range of acyl-CoA donors, which determines the final structure of the penicillin produced. ontosight.ai

Acyl-CoA Donors: The most common acyl donors utilized are phenylacetyl-CoA and phenoxyacetyl-CoA, leading to the production of penicillin G and penicillin V, respectively. However, the enzyme can utilize other activated acyl groups, which has opened avenues for creating novel, semisynthetic penicillins. ontosight.ai

β-Lactam Substrates: The primary substrate is isopenicillin N. However, the enzyme also possesses the ability to use 6-aminopenicillanic acid (6-APA) as a substrate. nih.gov When 6-APA is used, the enzyme functions as an acyl-CoA:6-APA acyltransferase, directly attaching the hydrophobic side chain to the penicillin nucleus. This represents a key activity exploited in the industrial production of semisynthetic penicillins.

The functionality of IAT is further complicated by its multiple activities and a unique post-translational processing mechanism. nih.gov

Multi-activity: Beyond its primary acyltransferase function, IAT also displays a related activity known as IPN amidohydrolase . nih.gov This activity allows the enzyme to cleave the L-α-aminoadipyl side chain from isopenicillin N to produce 6-APA as an intermediate, without the immediate addition of a new acyl group. The 6-APA can then be subsequently acylated in a second step. nih.gov

Autocatalytic Processing: IAT is synthesized as an inactive ~40 kDa proprotein. oup.comnih.gov This precursor undergoes an essential autocatalytic (self-cleavage) processing step. oup.comnih.gov The proprotein cleaves itself between specific glycine (B1666218) and cysteine residues (Gly102-Cys103 in P. chrysogenum) to form two separate polypeptide chains: unileon.es

α-subunit: An N-terminal fragment of approximately 11 kDa. oup.comresearchgate.net

β-subunit: A C-terminal fragment of approximately 29 kDa, which contains the active site. oup.comresearchgate.net

These two subunits remain associated as an active αβ-heterodimer, which is the mature, functional form of the enzyme. oup.comnih.gov This processing is critical for forming the correct active site architecture required for substrate binding and catalysis. nih.gov

Interactive Table: Properties of Isopenicillin N Acyltransferase (IAT)

| Property | Description |

| Gene Name | penDE, aatA |

| Enzyme Name | Isopenicillin N Acyltransferase (IAT) |

| Primary Catalytic Activity | Exchanges L-α-aminoadipyl side chain of IPN with a hydrophobic acyl group from an acyl-CoA donor. |

| Secondary Activities | IPN amidohydrolase (forms 6-APA); Acyl-CoA:6-APA acyltransferase. |

| Common Acyl-CoA Donors | Phenylacetyl-CoA (for Penicillin G), Phenoxyacetyl-CoA (for Penicillin V). |

| Precursor Form | ~40 kDa inactive proprotein. |

| Mature Form | Active heterodimer of an α-subunit (~11 kDa) and a β-subunit (~29 kDa). |

| Processing Mechanism | Autocatalytic cleavage. |

Isopenicillin N (IPN) represents a critical juncture in the biosynthesis of β-lactam antibiotics. researchgate.net Formed from the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) by the enzyme isopenicillin N synthase (IPNS), IPN is the common precursor to all penicillins and cephalosporins. ebi.ac.ukproteopedia.orgwikipedia.orgnih.gov From this central intermediate, biosynthetic pathways in different microorganisms diverge, leading to the vast array of clinically significant β-lactam compounds. researchgate.netruhr-uni-bochum.de The specific enzymatic transformations downstream of IPN determine the final antibiotic produced, with distinct pathways found in fungi and bacteria.

Fungal Pathway Branching to Penicillin G/V

In filamentous fungi such as Penicillium chrysogenum, the biosynthetic pathway from isopenicillin N leads directly to the production of hydrophobic penicillins, like penicillin G and penicillin V. researchgate.netresearchgate.net This transformation is catalyzed by a single, key enzyme: isopenicillin N acyltransferase (IAT), also known as acyl-CoA:isopenicillin N acyltransferase. nih.govontosight.ai The gene encoding this enzyme is designated as penDE. researchgate.netnih.gov

The IAT enzyme performs an exchange reaction, removing the L-α-aminoadipyl side chain from isopenicillin N and replacing it with a nonpolar side chain derived from an activated acyl-coenzyme A (CoA) molecule. ontosight.ainih.gov For the synthesis of penicillin G, phenylacetyl-CoA is used as the donor for the new side chain. am-online.org If phenoxyacetyl-CoA is supplied, penicillin V is produced. This final step is crucial as isopenicillin N itself has only weak antibiotic activity, whereas the resulting hydrophobic penicillins are potent antibiotics. researchgate.net

Research has shown that the IAT from P. chrysogenum is a multifaceted enzyme. nih.gov It is initially synthesized as a ~40 kDa proenzyme which then undergoes post-translational processing into a heterodimer of two subunits (~11 kDa and ~29 kDa), which constitutes the active form. nih.gov Studies have confirmed that the single penDE gene is responsible for the enzymatic activity that converts IPN into penicillin G. nih.govnih.gov This enzymatic step is a hallmark of penicillin-producing fungi and distinguishes their biosynthetic pathway from that of cephalosporin producers. researchgate.net

| Enzyme | Gene | Organism Example | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|---|

| Isopenicillin N Acyltransferase (IAT) | penDE | Penicillium chrysogenum | Exchange of the L-α-aminoadipyl side chain with a hydrophobic acyl group. | Isopenicillin N, Phenylacetyl-CoA or Phenoxyacetyl-CoA | Penicillin G or Penicillin V |

Bacterial Pathways Leading to Cephalosporins and Other Beta-Lactams

In bacteria, as well as in cephalosporin-producing fungi like Acremonium chrysogenum, the pathway diverging from isopenicillin N leads to the synthesis of cephalosporins and cephamycins. researchgate.netmedigraphic.com This route begins with an epimerization reaction that is distinct from the fungal penicillin pathway.

The first dedicated step is the conversion of isopenicillin N to penicillin N. ontosight.aiontosight.ai This reaction involves the epimerization of the L-α-aminoadipyl side chain to its D-enantiomer. ruhr-uni-bochum.deontosight.ai In bacteria such as Streptomyces clavuligerus, this conversion is catalyzed by a single enzyme, isopenicillin N epimerase, which is dependent on pyridoxal phosphate. nih.gov In the fungus A. chrysogenum, this epimerization is more complex, involving a two-component system encoded by the cefD1 and cefD2 genes, which correspond to an isopenicillinyl-CoA ligase and an isopenicillinyl-CoA epimerase, respectively. ruhr-uni-bochum.denih.gov

Penicillin N, the product of this epimerization, is the substrate for the next key enzyme in the cephalosporin pathway: deacetoxycephalosporin C synthase (DAOCS), often referred to as "expandase". medigraphic.comontosight.ai This non-heme, Fe(II)- and 2-oxoglutarate-dependent oxygenase catalyzes the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins, yielding deacetoxycephalosporin C (DAOC). medigraphic.comresearchgate.netrsc.org

The same enzyme, DAOCS, can then hydroxylate DAOC at the C-3 methyl group to form deacetylcephalosporin C (DAC). medigraphic.com The final step in the biosynthesis of cephalosporin C is the acetylation of the hydroxyl group of DAC, a reaction catalyzed by deacetylcephalosporin C acetyltransferase, using acetyl-CoA as the acetyl donor. medigraphic.comresearchgate.net This multi-step enzymatic cascade, starting from isopenicillin N, showcases a remarkable series of biochemical transformations to build the complex cephalosporin core structure.

| Enzyme | Gene Example | Organism Example | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|---|

| Isopenicillin N Epimerase | cefD1/cefD2 (fungi) | Acremonium chrysogenum, Streptomyces clavuligerus | Epimerization of the L-α-aminoadipyl side chain to the D-configuration. | Isopenicillin N | Penicillin N |

| Deacetoxycephalosporin C Synthase (DAOCS) / Expandase | cefEF | Acremonium chrysogenum | Oxidative expansion of the thiazolidine ring. | Penicillin N, O₂, 2-oxoglutarate | Deacetoxycephalosporin C (DAOC) |

| Deacetylcephalosporin C Synthase (DACS) / Hydroxylase (part of CefEF) | cefEF | Acremonium chrysogenum | Hydroxylation of the C-3 methyl group. | Deacetoxycephalosporin C (DAOC) | Deacetylcephalosporin C (DAC) |

| Deacetylcephalosporin C Acetyltransferase | cefG | Acremonium chrysogenum | Acetylation of the C-3 hydroxymethyl group. | Deacetylcephalosporin C (DAC), Acetyl-CoA | Cephalosporin C |

Evolutionary Dynamics of Isopenicillin N Biosynthesis Genes

Phylogenetic Analysis of Isopenicillin N Synthase Genes Across Species

Isopenicillin N synthase (IPNS), the enzyme that catalyzes the critical ring-closure reaction to form isopenicillin N from its linear tripeptide precursor, is encoded by the pcbC gene. isciii.es A striking feature of IPNS genes is their unusually high sequence similarity across vastly different organisms, including Gram-positive and Gram-negative bacteria, and filamentous fungi. oup.comnih.govoup.com This degree of conservation is significantly higher than what is typically observed for homologous proteins when comparing prokaryotes and eukaryotes, which immediately questions a simple vertical transmission from a common ancestor. oup.com

Phylogenetic analyses have been conducted to unravel the evolutionary relationships between IPNS genes from various species. These studies consistently show that the most plausible evolutionary scenario is not a vertical descent but rather a horizontal transfer of genes. oup.comnih.gov For instance, comparisons of the IPNS genes from fungi like Penicillium chrysogenum and bacteria like Streptomyces clavuligerus reveal a closer relationship than would be expected given the immense evolutionary distance between these organisms. asm.org

A particularly remarkable discovery is the identification of a functional IPNS gene in the genome of an animal, the soil-dwelling springtail Folsomia candida. oup.comresearchgate.net Phylogenetic analysis of this animal IPNS (FcIPNS) shows that it does not cluster within either the bacterial or the fungal IPNS clades. oup.com This suggests an ancient horizontal gene transfer event, after which the gene diverged and followed its own unique evolutionary path within the animal genome. oup.com Despite this divergence, key amino acid residues essential for function are conserved across all three domains of life, and the recombinant FcIPNS is fully capable of converting its substrate into isopenicillin N. oup.comresearchgate.net

Table 1: Representative Organisms with Characterized Isopenicillin N Synthase (IPNS) Genes

| Kingdom | Phylum/Class | Species | Common Compound Produced |

| Bacteria | Actinobacteria | Streptomyces clavuligerus | Cephamycin C |

| Bacteria | Actinobacteria | Streptomyces lipmanii | Penicillin N |

| Bacteria | Gammaproteobacteria | Lysobacter lactamdurans | Cephabacins |

| Fungi | Ascomycota | Penicillium chrysogenum | Penicillin G |

| Fungi | Ascomycota | Aspergillus nidulans | Penicillin G |

| Fungi | Ascomycota | Acremonium chrysogenum | Cephalosporin (B10832234) C |

| Animalia | Arthropoda | Folsomia candida | Isopenicillin N |

Evidence and Hypotheses for Horizontal Gene Transfer (HGT) in Beta-Lactam Biosynthesis

The distribution of β-lactam biosynthesis genes among prokaryotes and eukaryotes is best explained by Horizontal Gene Transfer (HGT), specifically from bacteria to fungi. researchgate.netresearchgate.net This hypothesis is supported by several strong lines of evidence that argue against a vertical descent model. nih.govnih.gov A molecular clock analysis has even dated the proposed transfer event to approximately 370 million years ago. asm.org

One of the primary arguments for HGT is the clustered organization of the biosynthesis genes. In producing organisms, the genes for the initial pathway steps, pcbAB (encoding δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase) and pcbC (encoding isopenicillin N synthase), are typically found linked together in a gene cluster. researchgate.net This arrangement is common for secondary metabolite pathways in bacteria but is relatively unusual in fungi, suggesting a bacterial origin for the entire cluster. researchgate.netnih.gov

Further evidence comes from the structure of the genes themselves. The key fungal genes involved, such as pcbAB and pcbC, notably lack introns, which are characteristic features of most eukaryotic genes but are absent in their bacterial counterparts. oup.comresearchgate.netnih.gov This suggests the genes were transferred from a prokaryotic source. oup.com

The nature of the regulatory systems also supports the HGT hypothesis. In fungi, the regulatory genes that control the expression of the β-lactam cluster are not part of the cluster itself and are typically wide-domain regulators that were likely recruited to control the new genes post-transfer. nih.govnih.gov If the regulatory genes had been co-transferred from bacteria, they would probably have been non-functional in a eukaryotic host and subsequently lost during evolution. nih.govnih.gov

Table 2: Summary of Evidence for Horizontal Gene Transfer of Isopenicillin N Biosynthesis Genes

| Evidence Category | Observation | Implication |

| Gene Sequence | Unusually high sequence similarity between bacterial and fungal IPNS genes. oup.comasm.org | Inconsistent with the vast evolutionary time since the prokaryote-eukaryote split, suggesting a more recent transfer. |

| Genomic Organization | Biosynthesis genes (pcbAB, pcbC) are physically linked in a gene cluster in fungi. researchgate.net | Gene clustering is a hallmark of bacterial secondary metabolism pathways, but not typically fungal ones. researchgate.netnih.gov |

| Gene Structure | Fungal pcbAB and pcbC genes lack introns. oup.comnih.gov | Introns are common in fungal genes but absent in bacterial genes, pointing to a prokaryotic origin. |

| Regulatory Systems | Fungal regulatory genes are not part of the gene cluster and are wide-domain regulators. nih.govnih.gov | Suggests recruitment of existing eukaryotic regulators after the transfer, as bacterial regulators would be incompatible. |

Implications of Gene Evolution for Pathway Diversity and Antibiotic Production

The evolution of the isopenicillin N biosynthesis gene cluster following its transfer and establishment in new hosts has been a powerful engine for biochemical innovation, leading to a wide diversity of β-lactam antibiotics. nih.gov The initial product, isopenicillin N, serves as a crucial branch-point intermediate. isciii.es From this single compound, divergent pathways have evolved to produce the vast families of penicillins and cephalosporins.

This diversification is largely a result of the acquisition and integration of additional genes into the core pathway. A prime example is the evolution of penicillin production in fungi like Penicillium chrysogenum. These organisms possess an additional gene in their cluster, penDE, which encodes the enzyme isopenicillin N acyltransferase. isciii.es This enzyme is responsible for the final step in producing hydrophobic penicillins, such as Penicillin G, by swapping the L-α-aminoadipyl side chain of isopenicillin N for a different one, like phenylacetyl-CoA. isciii.es Notably, the penDE gene is of eukaryotic origin, containing introns, which indicates it was incorporated into the ancestral bacterial gene cluster after the HGT event. isciii.es

In contrast, the pathway to cephalosporins, found in both fungi like Acremonium chrysogenum and bacteria like Streptomyces clavuligerus, involves a different set of subsequent enzymatic modifications to isopenicillin N, such as ring expansion. nih.govresearchgate.net

The evolutionary journey of these genes can lead to remarkable outcomes, as seen in the springtail Folsomia candida. After acquiring the β-lactam genes via HGT, the organism successfully integrated the pathway into its existing metabolism. biologists.combiologists.com This was accomplished by recruiting native animal enzymes to supply the necessary precursor, L-α-aminoadipic acid, and to activate the first enzyme of the pathway. biologists.com

Furthermore, the evolution of these gene clusters has been harnessed for industrial antibiotic production. High-producing strains of P. chrysogenum used in industry have been shown to contain multiple tandem duplications of the entire penicillin biosynthesis gene cluster. mdpi.com This gene amplification, a direct consequence of evolutionary pressure under artificial selection, leads to a significant increase in the yield of penicillin. mdpi.com

Table 3: Examples of Pathway Diversification Originating from Isopenicillin N

| Evolutionary Event | Key Gene(s)/Enzyme(s) Involved | Resulting Compound Class | Producing Organism Example |

| Recruitment of Eukaryotic Gene | penDE (Isopenicillin N Acyltransferase) | Penicillins (hydrophobic) | Penicillium chrysogenum |

| Pathway Elaboration | Epimerase, Expandase/Hydroxylase, etc. | Cephalosporins / Cephamycins | Acremonium chrysogenum, Streptomyces clavuligerus |

| Integration with Host Metabolism | Recruitment of native host enzymes for precursor supply | Integrated β-Lactam Biosynthesis | Folsomia candida |

| Gene Cluster Amplification | Duplication of the entire pcbAB-pcbC-penDE cluster | High-yield Penicillin Production | Industrial strains of P. chrysogenum |

Advanced Methodologies in Isopenicillin N Research

Biochemical and Enzymatic Assay Development for IPNS Activity (e.g., Spectrophotometric Assays)

The quantification of Isopenicillin N Synthase (IPNS) activity is fundamental to its characterization. Spectrophotometric assays, valued for their convenience and real-time monitoring capabilities, have been pivotal in this regard. pnas.org

A direct and continuous spectrophotometric assay has been developed that monitors the increase in absorbance at 235 nm. nih.gov This change in absorbance is characteristic of the formation of the bicyclic nucleus of isopenicillin N from its linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). nih.gov This method allows for the straightforward determination of steady-state kinetic parameters and has been employed to investigate the influence of various cofactors and conditions on the enzymatic reaction. nih.govresearchgate.net Research using this assay has revealed that even under optimal conditions, IPNS can undergo irreversible inactivation during catalysis, likely due to oxidative damage from reactive oxygen species generated during the reaction. nih.gov

Another established method is a coupled enzyme assay. In this approach, the isopenicillin N produced by IPNS is hydrolyzed by a β-lactamase. ijarsct.co.in The resulting penicilloic acid is then quantified by automatic titration with a standard sodium hydroxide (B78521) solution using a pH-stat. This provides a continuous plot of product formation over time, enabling detailed kinetic studies and analysis of the effects of pH, temperature, and ionic strength on enzyme activity. ijarsct.co.in

These assays are crucial for evaluating the impact of mutations and substrate analogues on enzyme function, providing the quantitative data needed to complement structural and mechanistic studies. researchgate.netlongdom.org

Structural Biology Techniques Applied to IPNS

Structural biology has provided unparalleled insights into the function of IPNS, revealing the atomic-level details of substrate binding, catalysis, and product release.

X-ray crystallography has been the cornerstone of structural studies on IPNS for over two decades. researchgate.net The technique has been used to determine the structures of IPNS in various states, including the apoenzyme, the enzyme bound to its ferrous iron cofactor, and, most revealingly, in complex with its natural substrate (ACV) and its product, isopenicillin N (IPN). researchgate.netnih.govnih.gov

The crystal structure of the IPNS-Fe(II)-ACV complex, determined under anaerobic conditions to prevent turnover, revealed how the tripeptide substrate binds to the active site. nih.govox.ac.uk It showed that the substrate's cysteinyl thiol group directly coordinates to the active site iron, displacing a water molecule and creating a vacant coordination site for dioxygen to bind, which is the initiating step of the catalytic cycle. nih.gov

To visualize the enzyme after catalysis, researchers have successfully crystallized and determined the structure of the IPNS-Fe(II)-IPN product complex. This was achieved by growing crystals of the IPNS-Fe(II)-ACV complex anaerobically and then exposing them to high pressures of oxygen to initiate the reaction in the crystal before flash-freezing. nih.gov These structures provide a static snapshot of the end-point of the reaction, showing how the bicyclic product is situated within the active site prior to its release. nih.gov The comparison of substrate-bound and product-bound structures offers critical insights into the conformational changes required for the enzymatic transformation.

Furthermore, crystallography with substrate analogues has been instrumental in trapping intermediate states. For instance, using the analogue δ-(L-α-aminoadipoyl)-L-cysteinyl-L-S-methylcysteine (ACmC) allowed for the interruption of the reaction, trapping a monocyclic intermediate and providing strong support for a two-stage ring closure mechanism. nih.gov Similarly, studies with fluorinated substrate analogues have revealed unexpected Lewis acid chemistry catalyzed by the active site iron. portlandpress.com

Table 1: Key X-ray Crystal Structures of IPNS Complexes

| PDB ID | Complex Description | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|

| 1BK0 | IPNS-Fe(II)-ACV (anaerobic) | 1.30 | Shows direct ligation of substrate thiolate to the iron center. | nih.gov |

| 1QJE | IPNS-Fe(II)-IPN (product) | 2.10 | Reveals the conformation of the bicyclic product in the active site. | nih.gov |

| 1QIQ | IPNS-Fe(II) + Monocyclic Product from ACmC | 2.00 | Trapped a monocyclic intermediate, supporting a stepwise mechanism. | nih.gov |

| 6ZAN | IPNS-Fe(II)-ACV-NO | 1.39 | Nitric oxide (NO) as a dioxygen analogue, showing the O₂ binding site. | nih.gov |

This table is interactive. Click on headers to sort.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes. mpg.dehelsinki.fi It allows for the determination of protein structures in a near-native, vitrified state without the need for crystallization. mpg.de However, the application of cryo-EM to the study of IPNS has not been widely reported in scientific literature.

IPNS is a relatively small and compact monomeric enzyme (~38 kDa), and historically, X-ray crystallography has been exceptionally successful in yielding high-resolution structures (to 1.3 Å or better). nih.govnih.gov This high resolution has been essential for visualizing the precise geometry of the active site, including the coordination of the iron cofactor and the binding of small molecule substrates and inhibitors, which is a primary focus of IPNS research. While cryo-EM technology is rapidly advancing to enable the study of smaller proteins, X-ray crystallography has remained the dominant and highly effective method for elucidating the structural details of IPNS. aip.org

To capture the dynamic nature of the IPNS catalytic cycle, researchers have turned to cutting-edge, time-resolved techniques. These "molecular movie" methods provide snapshots of the enzyme in action, revealing transient intermediates and conformational changes that are invisible to static structural methods. nih.govresearchgate.net

Time-resolved serial femtosecond crystallography (tr-SFX) using X-ray free-electron lasers (XFELs) has been a particularly powerful tool. nih.govosti.govox.ac.uk In these experiments, microcrystals of the anaerobic IPNS-Fe(II)-ACV complex are reacted with oxygen, and the reaction is monitored over time by collecting diffraction data from thousands of crystals at various time points after oxygen exposure. nih.govdiamond.ac.uk This approach has successfully characterized a key Fe(III)-superoxide intermediate. nih.govaip.orgresearchgate.net

To complement the structural data from tr-SFX, time-resolved X-ray emission spectroscopy (tr-XES) is often performed simultaneously. aip.orgresearchgate.net Tr-XES provides information about the electronic structure of the active site iron, such as its oxidation and spin state. By combining these techniques, researchers can correlate structural changes with electronic changes at the catalytic center, providing a more complete picture of the reaction mechanism. aip.orgresearchgate.net This combined approach has been instrumental in tracking the transition from the Fe(II) resting state to the Fe(III)-superoxo intermediate as the reaction proceeds. researchgate.netresearchgate.net

Molecular Genetic and Mutagenesis Approaches for IPNS Characterization

Molecular genetics, particularly site-directed mutagenesis, has been an indispensable tool for probing the structure-function relationships in IPNS. By systematically replacing specific amino acid residues, scientists can test hypotheses about their roles in catalysis, substrate binding, and structural integrity.